molecular formula C8H17NO3 B2637117 (R)-3-Amino-4-(tert-butoxy)butanoic acid CAS No. 1956437-97-0

(R)-3-Amino-4-(tert-butoxy)butanoic acid

货号: B2637117
CAS 编号: 1956437-97-0
分子量: 175.228
InChI 键: JPWXPSWESBCLDA-ZCFIWIBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-3-Amino-4-(tert-butoxy)butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a tert-butoxy group, and a butanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(tert-butoxy)butanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino acid .

Industrial Production Methods

Industrial production of ®-3-Amino-4-(tert-butoxy)butanoic acid often employs asymmetric hydrogenation and stereoselective Hofmann rearrangement as key steps. These methods ensure the chiral purity of the product, which is crucial for its applications in pharmaceuticals .

化学反应分析

Types of Reactions

®-3-Amino-4-(tert-butoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Chemical Properties and Structure

(R)-3-Amino-4-(tert-butoxy)butanoic acid, often referred to as a tert-butoxycarbonyl derivative, is characterized by its amino and carboxylic acid functional groups. Its molecular formula is C15H20FNO4C_{15}H_{20}FNO_4, and it features a tert-butoxy group that enhances its stability and solubility in organic solvents. This structural configuration allows it to act effectively as an intermediate in various chemical reactions.

Synthesis of Pharmaceutical Compounds

One of the primary applications of this compound is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of drugs that target inflammatory pathways. For instance, it has been utilized in synthesizing inhibitors of leukotriene A4 hydrolase (LTA4H), which are promising candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: LTA4H Inhibitors

  • Objective : To develop compounds that inhibit LTA4H to reduce inflammation.
  • Method : The synthesis involved coupling this compound with various heteroaryl groups.
  • Results : These compounds demonstrated significant anti-inflammatory activity in preclinical models, indicating their potential for therapeutic use .

Role in Peptidomimetics

This compound is also significant in the field of peptidomimetics. Researchers have explored its use in designing cyclic peptidomimetic inhibitors, which are crucial for targeting specific biological pathways while overcoming the limitations associated with traditional peptides.

Case Study: Peptidomimetic Inhibitors

  • Objective : To create stable inhibitors for caspase enzymes involved in apoptosis.
  • Method : The compound was incorporated into cyclic structures that mimic natural peptides.
  • Results : These inhibitors showed improved pharmacokinetic properties and enhanced biological activity compared to their linear counterparts .

Potential Therapeutic Applications

The therapeutic potential of this compound extends to various diseases beyond inflammation. Its derivatives have been investigated for their efficacy against conditions such as cancer and cardiovascular diseases.

Case Study: Cancer Treatment

  • Objective : To evaluate the anticancer properties of derivatives synthesized from this compound.
  • Method : Compounds were tested against several cancer cell lines to assess cytotoxicity.
  • Results : Some derivatives exhibited selective cytotoxic effects on cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy .

Stability and Formulation Studies

Research has also focused on the stability of this compound in various formulations, particularly for topical applications. Stability studies are crucial for ensuring the efficacy of pharmaceutical formulations.

Case Study: Topical Formulations

  • Objective : To assess the stability of formulations containing this compound.
  • Method : Various excipients were tested to enhance stability in creams and gels.
  • Results : Optimal formulations were identified that maintained the compound's stability over time, providing a foundation for future clinical applications .

作用机制

The mechanism of action of ®-3-Amino-4-(tert-butoxy)butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

相似化合物的比较

Similar Compounds

Uniqueness

®-3-Amino-4-(tert-butoxy)butanoic acid is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and biological activity. Its use as a protected amino acid makes it particularly valuable in peptide synthesis and pharmaceutical research .

生物活性

(R)-3-Amino-4-(tert-butoxy)butanoic acid, often referred to as NCAA (N-Carbamoyl-L-aspartic acid), is a compound of significant interest due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 486460-00-8

Synthesis

The synthesis of this compound typically involves the protection of amino groups and subsequent coupling reactions. Recent studies have utilized various methods for the synthesis of related compounds, which can provide insights into optimizing yields and purity for biological assays .

  • Neuroprotective Effects : Research indicates that NCAA may exhibit neuroprotective properties by modulating excitatory neurotransmission and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases .
  • Anti-Fibrotic Activity : Studies have demonstrated that derivatives of aspartic acid, including NCAA, can inhibit collagen synthesis, thereby showing promise in treating liver fibrosis. The compound has been shown to exert significant inhibitory effects on COL1A1 expression, a key marker in fibrotic processes .
  • Antioxidant Properties : NCAA has been evaluated for its antioxidant capabilities, with findings suggesting it reduces reactive oxygen species (ROS) accumulation in cellular models .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of NCAA:

  • Cell Viability Assays : Various concentrations of NCAA were tested on different cell lines to assess cytotoxicity and viability. Results indicated that NCAA maintained cell viability at lower concentrations while exhibiting inhibitory effects on cell proliferation at higher doses .
Concentration (mM)Cell Viability (%)
0.195
0.585
1.070
5.040
  • Collagen Synthesis Inhibition : Inhibition rates against COL1A1 were measured, showing that NCAA derivatives could significantly reduce collagen production compared to control groups.

Case Studies

  • Liver Fibrosis Model : In a study involving liver fibrosis induced by carbon tetrachloride (CCl4), administration of NCAA resulted in a marked reduction in liver fibrosis markers compared to untreated controls .
  • Neuroprotective Study : A model using HT22 neuronal cells demonstrated that treatment with NCAA reduced oxidative stress markers significantly, supporting its role as a neuroprotective agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-3-Amino-4-(tert-butoxy)butanoic acid, and how can purity be ensured?

The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-assisted reactions. For example, tert-butoxycarbonyl (Boc) protection is commonly used to stabilize the amino group during synthesis . Purity is validated via HPLC with chiral columns to confirm enantiomeric excess (>98%) and LC-MS to detect impurities. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) further refines the product .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) are primary tools. ¹H and ¹³C NMR verify the tert-butoxy group (δ ~1.2 ppm for 9H in tert-butyl) and the carboxylic acid proton (δ ~12 ppm). Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Quantum chemical computations (DFT methods) predict bond angles and torsional strain, aiding in structural assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store at 2–8°C in airtight containers under nitrogen to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in enantioselective synthesis?

  • Catalyst Screening : Chiral catalysts like Ru-BINAP complexes enhance enantioselectivity. Adjusting ligand-to-metal ratios (e.g., 1:1.2) can reduce byproducts.
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility, while low temperatures (–20°C) minimize racemization.
  • Microwave Assistance : Microwave irradiation (100–150°C, 30 min) accelerates reactions, achieving >90% yield in some analogues .

Q. What analytical strategies resolve contradictions in reported enantiomeric purity data?

Discrepancies may arise from column choice in HPLC (e.g., Chiralpak AD-H vs. OD-H). Cross-validate with circular dichroism (CD) spectroscopy or polarimetry. For critical cases, single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. How does computational modeling aid in understanding the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like dipeptidyl peptidase-4 (DPP-4), relevant for diabetes drug design. DFT calculations assess electrostatic potential surfaces to identify reactive sites for functionalization .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy.
  • Plasma Stability Assays : Exposure to human plasma at 37°C for 24 hours, followed by LC-MS analysis, quantifies metabolic resistance.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C indicates thermal stability) .

Q. How can structural analogues be designed to enhance bioavailability while retaining activity?

  • Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability.
  • Fluorine Substitution : Introduce fluorinated groups (e.g., 2,4,5-trifluorophenyl) to enhance metabolic stability, as seen in DPP-4 inhibitors .

Q. Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs. For NMR discrepancies, ensure deuterated solvent consistency (e.g., DMSO-d6 vs. CDCl₃) and calibrate instruments with internal standards (TMS) .

Q. What steps mitigate batch-to-batch variability in synthesis?

Implement rigorous process analytical technology (PAT), such as in-line FTIR for real-time monitoring. Design of experiments (DoE) identifies critical parameters (e.g., temperature, stirring rate) to maintain reproducibility .

Application-Oriented Questions

Q. What role does this compound play in peptide synthesis?

As a Boc-protected amino acid, it serves as a building block for solid-phase peptide synthesis (SPPS). The tert-butoxy group is cleaved under acidic conditions (TFA), enabling sequential elongation .

Q. How is the compound utilized in studying enzyme inhibition mechanisms?

It acts as a competitive inhibitor in kinetic assays (e.g., DPP-4 inhibition). Fluorescent labeling (e.g., FITC conjugation) allows visualization of target binding via fluorescence polarization .

属性

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWXPSWESBCLDA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。